molecular formula C15H22O2 B116929 Ethyl 2-(4-isobutylphenyl)propionate CAS No. 41283-72-1

Ethyl 2-(4-isobutylphenyl)propionate

Cat. No. B116929
CAS RN: 41283-72-1
M. Wt: 234.33 g/mol
InChI Key: HXTFUVWJFLDLJP-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

A solution of 2-(4-isobutylphenyl)-propionic acid (Ibuprofen, 9.6 g, 46.5 mmol) and p-toluenesulfonic acid monohydrate (1.52 g, 7.9 mmol) in benzene (100 mL) and ethanol (75 mL) was heated to reflux using a Dean-Stark apparatus for 4 h. The solvent was removed under reduced pressure and the residue was taken up in Et2O (100 mL). The solution was extracted with saturated aqueous NaHCO3 solution (2×100 mL) and water (2×100 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated, affording 204 (10.44 g, 96%) as a clear oil. 1H NMR (CDCl3): δ 7.19 (d, 2 H, J=8.0), 7.08 (d, 2 H, J=8.0), 4.10 (m, 2 H), 3.66 (q, 1 H, J=7.0), 2.44 (d, 2 H, J=7.0), 1.84 (m, 1 H), 1.47 (d, 3 H, J=7.0), 1.19 (t, 3 H, J=7.3), 0.89 (d, 6 H, J=7.0). 13C NMR (CDCl3): δ 174.92, 140.59, 138.07, 129.45, 127.29, 60.79, 45.32, 45.21, 30.35, 22.55, 18.78, 14.29. HRMS (LSIMS, nba): Calcd for C15H23O2 (MH+): 235.1698, found: 235.1688.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].O.[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1>C1C=CC=CC=1.C(O)C>[CH2:17]([O:13][C:12](=[O:14])[CH:11]([C:8]1[CH:7]=[CH:6][C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:10][CH:9]=1)[CH3:15])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
1.52 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with saturated aqueous NaHCO3 solution (2×100 mL) and water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.44 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 563.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.